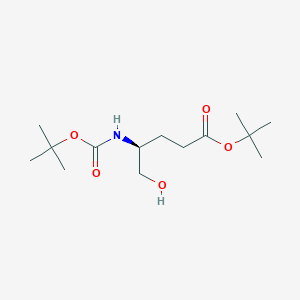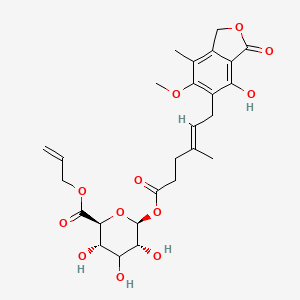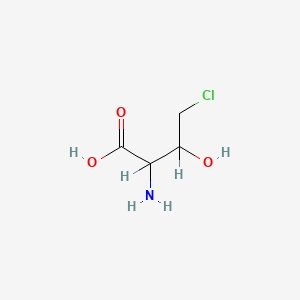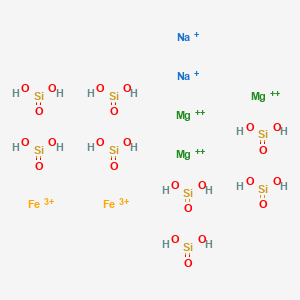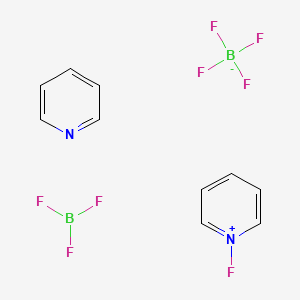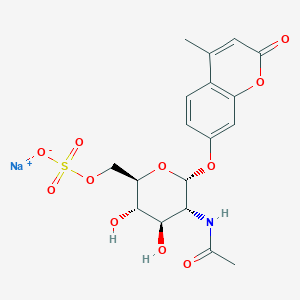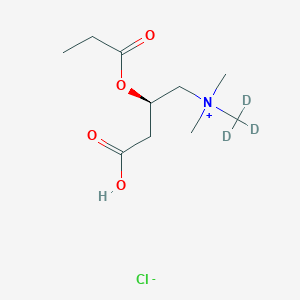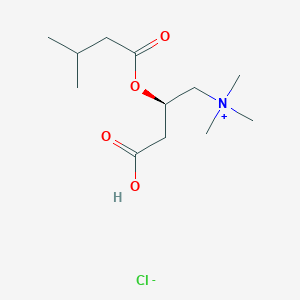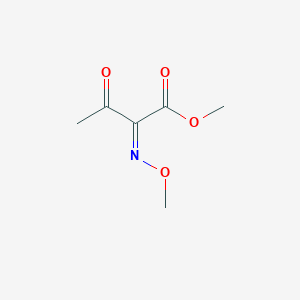
吉哌酮 N-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ziprasidone N-Oxide is a derivative of ziprasidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder . This compound is of interest due to its potential pharmacological properties and its role in the metabolic pathway of ziprasidone.
科学研究应用
Ziprasidone N-Oxide has several scientific research applications:
作用机制
Target of Action
Ziprasidone, the parent compound of Ziprasidone N-Oxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . This unique receptor-binding profile is thought to contribute to its efficacy in managing psychiatric disorders .
Mode of Action
Ziprasidone acts as an antagonist at the 5-HT2A and dopamine D2 receptors . By blocking these receptors, it modulates the neurotransmission of serotonin and dopamine in the brain
Biochemical Pathways
Ziprasidone’s action on the 5-HT2A and dopamine D2 receptors affects the serotonin and dopamine pathways in the brain . These pathways are involved in mood regulation, cognition, and behavior . Dysregulation of these pathways is associated with psychiatric disorders like schizophrenia and bipolar disorder .
Pharmacokinetics
The pharmacokinetic properties of Ziprasidone include its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 60% . It is metabolized in the liver, primarily through aldehyde reductase . The elimination half-life is between 7 to 10 hours, and it is excreted in urine and feces
Result of Action
The antagonistic action of Ziprasidone on 5-HT2A and dopamine D2 receptors leads to modulation of serotonin and dopamine neurotransmission. This can result in alleviation of psychiatric symptoms, such as those seen in schizophrenia and bipolar disorder
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ziprasidone. For instance, it needs to be dosed on a full stomach for optimal absorption . Additionally, individual patient characteristics, such as genetic factors and co-administration with other medications, can influence its pharmacokinetics and pharmacodynamics
生化分析
Biochemical Properties
The biochemical properties of Ziprasidone N-Oxide are not fully understood. As a derivative of Ziprasidone, it may interact with similar enzymes, proteins, and other biomolecules. Ziprasidone is known to affect several neurotransmitter systems in the brain .
Cellular Effects
Ziprasidone is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ziprasidone, the parent compound, works by changing some of the chemicals in the brain that cause psychotic disorders .
Metabolic Pathways
Ziprasidone is metabolized in the liver, primarily by aldehyde oxidase and cytochrome P450 (CYP) 3A4 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-Oxide typically involves the oxidation of ziprasidone. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Ziprasidone N-Oxide are not well-documented in the literature. it is likely that the process involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.
化学反应分析
Types of Reactions
Ziprasidone N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can revert Ziprasidone N-Oxide back to ziprasidone.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products
Oxidation: Ziprasidone sulfoxide, ziprasidone sulfone.
Reduction: Ziprasidone.
Substitution: N-substituted derivatives of ziprasidone.
相似化合物的比较
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic.
Aripiprazole: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: A structurally related antipsychotic with similar therapeutic uses.
Uniqueness
Ziprasidone N-Oxide is unique due to its specific oxidation state and its potential to serve as an intermediate in the metabolic pathway of ziprasidone. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of ziprasidone and its derivatives .
属性
CAS 编号 |
188797-76-4 |
|---|---|
分子式 |
C₂₁H₂₁ClN₄O₂S |
分子量 |
428.94 |
同义词 |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



